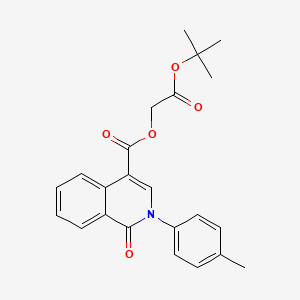

2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

The compound 2-tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a dihydroisoquinoline derivative characterized by a tert-butoxy ester group at the 2-position and a 4-methylphenyl substituent on the isoquinoline ring. Key features include:

- Functional groups: A tert-butoxy ester (enhancing lipophilicity) and a 4-methylphenyl group (modulating electronic and steric effects).

- Potential applications: Such compounds are often explored for bioactivity due to the isoquinoline scaffold, which is prevalent in kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-15-9-11-16(12-10-15)24-13-19(17-7-5-6-8-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEINNAGMNDEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C23H23NO5) is a complex organic compound with significant potential in medicinal chemistry. This compound features a dihydroisoquinoline core and is recognized for its diverse biological activities, particularly in cancer research and as a precursor for marine drug candidates. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of 2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate includes several notable functional groups that contribute to its biological activity:

- Dihydroisoquinoline Core : Known for various pharmacological properties.

- Tert-butoxycarbonyl Group : Enhances solubility and stability.

- Carboxylate Functionality : Involved in interactions with biological targets.

The compound has a molecular weight of approximately 393.44 g/mol, which influences its pharmacokinetic properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted its high affinity for prostate-specific membrane antigen (PSMA), leading to specific uptake in PSMA-expressing cells, suggesting potential use in targeted cancer therapies.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid | Antitumor antibiotic intermediate | |

| Tetrahydroisoquinoline derivatives | Diverse biological activities | |

| Quinoxaline derivatives | Notable bioactive properties |

The antitumor effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the dihydroisoquinoline core can enhance biological activity, indicating a pathway for developing more potent analogs.

Synthesis and Structural Variations

The synthesis of 2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step synthetic routes that allow for the introduction of various functional groups. These methods are crucial for generating compounds with tailored biological activities.

General Synthetic Route:

- Formation of the dihydroisoquinoline core.

- Introduction of the tert-butoxycarbonyl group.

- Carboxylation to yield the final product.

Case Studies

Several case studies have illustrated the efficacy of this compound and its derivatives in preclinical models:

- Study on PSMA Affinity : Demonstrated significant uptake in prostate cancer models, suggesting potential for imaging and therapeutic applications.

- Antitumor Efficacy Testing : In vitro assays showed that specific derivatives inhibited cell proliferation in various cancer cell lines, with IC50 values indicating strong activity against resistant strains.

Comparison with Similar Compounds

Compound 1: 2-Tert-butoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (L867-0336)

- Substituent : 3-Methoxyphenyl (vs. 4-methylphenyl in the target compound).

Key properties :

Parameter Value Molecular weight 409.44 g/mol logP 3.2022 logD 3.2022 Polar surface area 63.696 Ų Hydrogen bond acceptors 9 Analysis :

- The 3-methoxy group increases polarity compared to the 4-methyl substituent, as reflected in the higher polar surface area (63.696 Ų).

- The logP/logD values (3.20) suggest moderate lipophilicity, likely reduced compared to the target compound due to the methoxy group’s electron-withdrawing nature.

Compound 2: Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 115665-23-1)

- Substituent : 4-Chlorophenyl (vs. 4-methylphenyl).

- Key properties: Parameter Value Molecular weight 313.74 g/mol Molecular formula C₁₇H₁₂ClNO₃

- The methyl ester (vs. tert-butoxy ester) reduces steric bulk, possibly improving solubility but decreasing metabolic stability.

Research Findings and Trends

Substituent Effects on Lipophilicity :

- The tert-butoxy group in the target compound and Compound 1 increases logP compared to the methyl ester in Compound 2. However, the 4-methylphenyl group (target) may yield higher logP than the 3-methoxyphenyl (Compound 1) due to reduced polarity .

- Chlorine (Compound 2) typically elevates logP more than methyl or methoxy groups, but this is offset by the smaller ester group in Compound 2.

Bioactivity Implications :

- The tert-butoxy ester in the target compound and Compound 1 may enhance metabolic stability compared to Compound 2’s methyl ester, which is prone to hydrolysis .

- The 4-methylphenyl group (target) could improve target binding affinity in hydrophobic enzyme pockets compared to polar 3-methoxy or electronegative 4-chloro substituents.

Synthetic and Analytical Considerations :

- Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a historical role in refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.